molecular formula C18H21N5OS B2655242 N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105201-34-0

N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2655242
CAS No.: 1105201-34-0
M. Wt: 355.46
InChI Key: WAGJMMARKNCEGN-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyridazine core, a privileged scaffold in medicinal chemistry with significant potential in oncology and drug discovery research. This compound is designed for research use only (RUO) and is not intended for diagnostic, therapeutic, or veterinary applications. The molecular structure incorporates a pyrazolo[3,4-d]pyridazine system, a heterocyclic scaffold recognized for its role as a bioisostere of purine . This characteristic allows such molecules to mimic adenine and interact with ATP-binding sites in various enzyme systems, making them particularly valuable for investigating kinase inhibition . The specific presence of the thioacetamide side chain and the tert-butyl group in this compound is strategically intended to fine-tune properties like lipophilicity, metabolic stability, and target binding affinity, which are critical parameters in lead optimization . The core pyrazolo[3,4-d]pyridazine ring system is of high interest in the design of antitumor agents. Compounds based on this scaffold have demonstrated potent anti-proliferative activities against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Research indicates that analogous molecules function as novel CDK2 inhibitors, inducing cell cycle arrest and promoting apoptosis in cancer cells, which highlights their potential as chemical tools for studying cell cycle regulation and for developing targeted cancer therapies . Furthermore, the inherent physicochemical properties of the pyridazine ring, such as its high dipole moment and robust hydrogen-bonding capacity, are known to be crucial for molecular recognition and drug-target interactions . Researchers can utilize this compound to explore structure-activity relationships (SAR), investigate mechanisms of action in enzymatic and cellular assays, and develop new chemical probes for biological systems.

Properties

IUPAC Name

N-tert-butyl-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-12-14-10-19-23(13-8-6-5-7-9-13)16(14)17(22-21-12)25-11-15(24)20-18(2,3)4/h5-10H,11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGJMMARKNCEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tert-butyl group and a pyrazolo[3,4-d]pyridazine moiety, which are known for their biological relevance. The synthesis of this compound typically involves multi-step organic reactions that can include condensation and substitution reactions. The structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown selective inhibition against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer cell survival and growth. These interactions can lead to the modulation of signaling pathways such as:

  • Apoptosis Pathways : Induction of programmed cell death in cancer cells.
  • Cell Cycle Regulation : Inhibition of cell cycle progression, leading to reduced tumor growth.

Case Studies

Several studies have explored the efficacy of pyrazolo derivatives in preclinical models:

  • Study on Antitumor Activity :
    • Objective : Evaluate the antitumor effects on human leukemia cells.
    • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value indicating potent activity against leukemia cells.
  • Mechanistic Study :
    • Objective : Investigate the mechanism behind the anticancer effects.
    • Findings : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Data Tables

Biological ActivityCell Line TestedIC50 (µM)Mechanism
AnticancerHuman leukemia15Apoptosis induction
AnticancerBreast cancer20Cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Pyrazolo[3,4-b]pyridine Derivatives
  • Example: 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-p-tolylacetamide (4b) Structural Differences: The core is pyrazolo[3,4-b]pyridine instead of pyrazolo[3,4-d]pyridazine. The substituents include a 4-chlorophenyl group and a p-tolyl acetamide. Physical Properties: Higher melting point (207–209°C) compared to pyrazolo[3,4-d]pyridazine derivatives, suggesting stronger intermolecular interactions or crystallinity .
Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example: 2-((4-Chloro-1-(2-chloro-2-phenylethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide (123) Structural Differences: Pyrazolo[3,4-d]pyrimidine core with chloro and morpholinophenyl groups. Physical Properties: Lower melting point (107–118°C) than pyrazolo[3,4-d]pyridazine analogs, likely due to reduced molecular symmetry or bulky substituents . Molecular Weight: 543.47, lower than the target compound’s estimated weight (~500–550 g/mol).

Substituent Effects on Thioacetamide Side Chains

Compound Name R Group on Acetamide Key Properties Reference
Target Compound tert-butyl High lipophilicity, potential for improved membrane permeability
4b p-tolyl Aromatic substituent enhances π-π interactions; MP: 207–209°C
118d (Pyrazolo[3,4-d]pyrimidine) 2-morpholinophenyl Polar morpholine group may improve solubility; MP: 118–124°C
5e (Thiadiazole derivative) 4-chlorobenzylthio Chlorine increases electronegativity; MP: 132–134°C

    Q & A

    Q. How to troubleshoot low yields in the final coupling step?

    • Answer :
    • Activation reagents : Switch from EDC/HOBt to HATU for better amide bond formation .
    • Base optimization : Use DIEA instead of TEA to reduce side reactions in DMF .
    • Temperature : Conduct reactions at 0–5°C to minimize thioether oxidation .

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